molecular formula C21H18N2O3S2 B12191995 (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191995
M. Wt: 410.5 g/mol
InChI Key: LZOZRFBPUNXHSQ-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a thiazolidinone ring with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction conditions often require a catalyst, such as piperidine, and are carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioxo group can be reduced to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-formylphenyl derivatives, while reduction of the thioxo group may produce thiol-substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Hydrofluoric acid
  • N-Acetyl-L-tryptophan

Uniqueness

Compared to similar compounds, (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N2O3S2/c1-12-16(17-10-15(26-3)7-8-18(17)22(12)2)11-19-20(25)23(21(27)28-19)13-5-4-6-14(24)9-13/h4-11,24H,1-3H3/b19-11-

InChI Key

LZOZRFBPUNXHSQ-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.